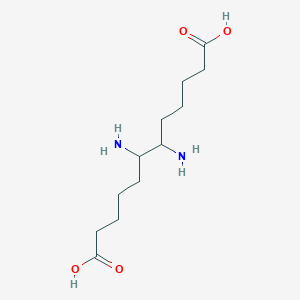
Methanaminium, N-ethylidyne-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanaminium, N-ethylidyne- is a chemical compound with the molecular formula C3H6N. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-ethylidyne- typically involves the reaction of primary amines with nitro compounds. Various methylating agents such as methanol, formaldehyde, and dimethyl carbonate can be used in this process . The reaction conditions often include the use of catalysts to enhance the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of Methanaminium, N-ethylidyne- may involve large-scale catalytic processes that ensure high efficiency and purity. The use of heterogeneous catalysts is common in industrial settings to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methanaminium, N-ethylidyne- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Methanaminium, N-ethylidyne- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of Methanaminium, N-ethylidyne- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-ethylidene derivatives, while reduction reactions may produce N-ethylamine derivatives .
Applications De Recherche Scientifique
Methanaminium, N-ethylidyne- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methanaminium, N-ethylidyne- involves its interaction with molecular targets and pathways within biological systems. It can influence various biochemical processes by acting as a methylating agent, thereby modifying the structure and function of target molecules . This modification can lead to changes in solubility, conformation, and metabolic activity, which are crucial for its biological effects .
Comparaison Avec Des Composés Similaires
Methanaminium, N-ethylidyne- can be compared with other similar compounds such as methylamine and N-monomethyl amines. These compounds share some structural similarities but differ in their specific chemical properties and applications . For instance:
Methylamine: A simpler compound with a single methyl group, used primarily as a building block in organic synthesis.
N-monomethyl amines: Compounds with a single methyl group attached to the nitrogen atom, used in the synthesis of various valuable compounds.
Methanaminium, N-ethylidyne- stands out due to its unique structure, which allows for more diverse chemical reactions and applications.
Propriétés
Numéro CAS |
21963-22-4 |
|---|---|
Formule moléculaire |
C3H6N+ |
Poids moléculaire |
56.09 g/mol |
Nom IUPAC |
N-methylacetonitrilium |
InChI |
InChI=1S/C3H6N/c1-3-4-2/h1-2H3/q+1 |
Clé InChI |
LIEZQUVDZGBRDG-UHFFFAOYSA-N |
SMILES canonique |
CC#[N+]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


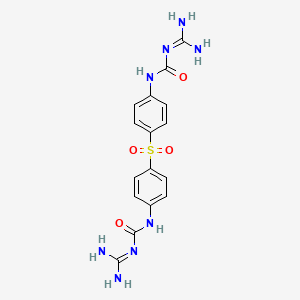
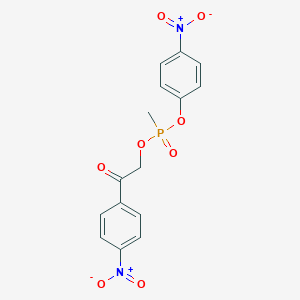

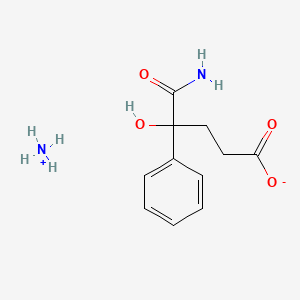
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
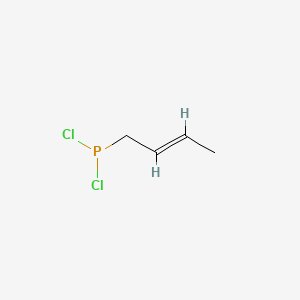
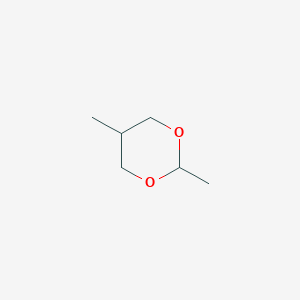
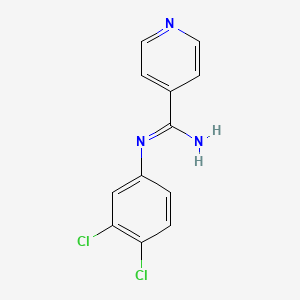
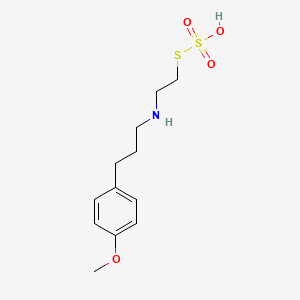
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
